5'-O-トリチル-2,3'-アンヒドロチミジン

説明

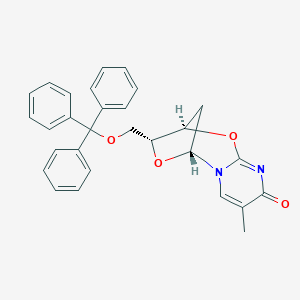

(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one, also known as (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one, is a useful research compound. Its molecular formula is C₂₉H₂₆N₂O₄ and its molecular weight is 466.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス薬開発

5'-O-トリチル-2,3'-アンヒドロチミジンは、様々なウイルス性疾患の治療のための新規抗ウイルス薬の合成に一般的に使用されています . この化合物は、強力な抗ウイルス活性を示し、ウイルス感染を標的とする薬物開発研究において不可欠なツールとなっています .

薬物毒性学

この化合物は、薬物毒性学分野、特に抗ウイルス剤および抗レトロウイルス剤のカテゴリーに属しています . この化合物は、抗ウイルス薬の生物系への毒性効果を研究するために使用されます .

不純物標準

5'-O-トリチル-2,3'-アンヒドロチミジンは、医薬品試験における不純物標準として使用されています .

分析開発

この化合物は、分析開発に使用されており、これは様々な物質の特性と効果を分析するための新しい方法の作成を伴います . 特に、抗ウイルス薬を分析する方法の開発に役立ちます .

方法バリデーション

5'-O-トリチル-2,3'-アンヒドロチミジンは、方法バリデーションに使用されており、これは特定の試験に使用される分析方法がその目的の用途に適しているかどうかを確認するプロセスです .

安定性および放出試験

この化合物は、医薬品製品の安定性および放出試験に使用されます . 安定性試験では、環境要因の影響下で薬物の品質がどのように時間とともに変化するかを評価し、放出試験では薬物が必要な仕様を満たしていることを確認します<a aria-label="2: この

作用機序

Target of Action

5’-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue . It primarily targets the HIV reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .

Mode of Action

The compound inhibits the HIV reverse transcriptase by binding to the enzyme and preventing RNA chain elongation . This interaction disrupts the replication process of the HIV virus, thereby inhibiting its proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 5’-O-Trityl-2,3’-anhydrothymidine is the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, the compound disrupts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle .

Result of Action

The molecular effect of 5’-O-Trityl-2,3’-anhydrothymidine’s action is the inhibition of HIV reverse transcriptase, which results in the disruption of the HIV replication cycle . On a cellular level, this leads to a decrease in the production of new HIV virions, thereby reducing viral load and slowing disease progression .

生物活性

The compound (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidine core and multiple functional groups that may contribute to its biological activity. The molecular formula is C₃₁H₃₅N₂O₆ with a molecular weight of approximately 525.63 g/mol.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound across various assays, including antimicrobial, cytotoxicity, and enzyme inhibition tests.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Strains : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

- Fungal Activity : It also exhibited antifungal properties against species of the genus Candida, with notable efficacy in inhibiting fungal growth .

Cytotoxicity

In vitro studies using MTT assays on different cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound possesses cytotoxic effects at certain concentrations. The results suggest a potential for further development as an anticancer agent .

Enzyme Inhibition

Molecular docking studies have indicated that the compound interacts favorably with key bacterial enzymes such as MurD and DNA gyrase. Binding energy assessments show that it has comparable binding affinities to established antibiotics like ciprofloxacin .

Detailed Research Findings

| Activity Type | Target/Organism | MIC/IC50 | Notes |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 0.21 µM | Significant inhibitory effect observed |

| Antimicrobial | Escherichia coli | 0.21 µM | Comparable to standard antibiotics |

| Antifungal | Candida spp. | Varies | Effective against multiple strains |

| Cytotoxicity | HaCat cells | Varies | Potential anticancer properties |

| Cytotoxicity | Balb/c 3T3 cells | Varies | Further studies needed |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against resistant strains .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound in cancer cell lines. The findings suggested dose-dependent responses with potential applications in cancer therapy .

特性

IUPAC Name |

(1R,9R,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSGZUWMUNZBM-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601105978 | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25442-42-6 | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25442-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 2,3-dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-, (2R,3R,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The compound (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one possesses a trityl protecting group. How does the presence of this group, commonly used in nucleoside chemistry, relate to the synthesis of anhydronucleosides described in the research?

A1: The research by Schmit et al. [] highlights the use of a trityl protecting group (5′-O-trityl) in the synthesis of 2,3′-anhydrothymidine. Specifically, they demonstrated that 5′-O-Trityl-thymidine reacts with perfluorobutanesulfonyl fluoride/DBU to yield 5′-O-trityl-2,3′-anhydrothymidine []. This suggests that the trityl group in (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one could play a similar protective role during synthesis, potentially enabling the formation of the anhydronucleoside ring system.

Q2: The research by Shealy et al. [] explores the synthesis of carbocyclic analogs of anhydronucleosides. Could the insights from this research be extrapolated to understand the potential biological activity of (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one?

A2: Shealy et al. [] demonstrated the synthesis of various carbocyclic anhydronucleosides, highlighting the importance of stereochemistry in these molecules. While (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one isn't a direct carbocyclic analog, the principles of stereochemical control during synthesis and the potential impact of stereochemistry on biological activity remain relevant. Further investigation into the stereochemistry of (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one and its potential interactions with biological targets, informed by the findings of Shealy et al. [], could provide valuable insights into its potential bioactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。